molecular formula C14H14Cl2N2O B2356006 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267321-20-9

4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride

Cat. No. B2356006
CAS RN: 1267321-20-9
M. Wt: 297.18
InChI Key: ZGNLMMYHWDEALI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H . This indicates that the compound has a benzene ring with a chlorophenoxy group and a carboximidamide group attached to it.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.18 . It is a powder at room temperature .

Scientific Research Applications

Solid-State Properties and Molecular Interactions

Research on related compounds to 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride, such as various benzene-1-carboximidamides, has revealed significant insights into their solid-state properties. These compounds exhibit strong intramolecular hydrogen bonding and additional intermolecular hydrogen bonds, influencing their molecular interactions and physical properties. This understanding can be crucial in the development of materials and pharmaceuticals (Boere et al., 2011).

Electrochemical Properties

Another study focused on the electrochemical properties of similar compounds, specifically 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. The research demonstrated selective preparation methods and the influence of different electrolysis conditions on product formation. Such electrochemical studies are essential for understanding the reactivity and potential applications of these compounds in various fields (Uneyama et al., 1983).

Novel Pyrimidines Synthesis

In the realm of organic synthesis, compounds like 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride have been used to synthesize novel pyrimidines. These reactions often involve benzamidine hydrochlorides and chalcones, leading to the formation of triarylpyrimidines, a class of compounds with potential pharmaceutical applications (Harutyunyan et al., 2020).

Analytical Method Development

Significant research has also been conducted on developing analytical methods for detecting and quantifying chlorophenoxy compounds in various samples. One such study details a novel approach for analyzing chlorophenoxy acid herbicides in water, showcasing the potential for environmental monitoring and contamination assessment (Catalina et al., 2000).

Synthesis and Characterization of New Compounds

Research has also been conducted on the synthesis and characterization of new compounds related to 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride. This includes studies on their structural properties, reactivity, and potential applications in various fields (Nakayama et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its effects would likely depend on the specific context of its use, such as the type of biological system or material it is applied to .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLMMYHWDEALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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